molecular formula C12H20ClN5 B12227259 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12227259
M. Wt: 269.77 g/mol
InChI Key: ZKOVXWPJIUJUOF-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride can be achieved through the alkylation of pyrazoles. One common method involves the reaction of 1,5-dimethylpyrazole with an alkylating agent such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-9(2)12(15-17)13-6-11-7-14-16(4)10(11)3;/h7-8H,5-6H2,1-4H3,(H,13,15);1H

InChI Key

ZKOVXWPJIUJUOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(N(N=C2)C)C)C.Cl

Origin of Product

United States

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